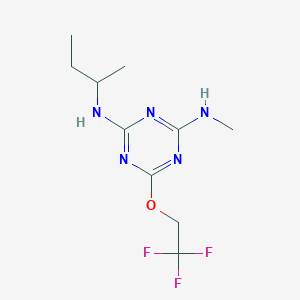
N-(sec-butyl)-N'-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
Vue d'ensemble
Description
N-(sec-butyl)-N'-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine, commonly known as 'Metribuzin,' is a herbicide widely used in agriculture to control broadleaf weeds and grasses. It was first introduced in the market in the 1960s and has since been used extensively due to its effectiveness and low toxicity. Metribuzin belongs to the triazine family of herbicides and is a selective inhibitor of photosynthesis in plants.
Mécanisme D'action
Metribuzin acts as a photosynthetic inhibitor in plants by inhibiting the electron transport chain in photosystem II. It binds to the D1 protein of photosystem II, which leads to the disruption of electron transfer, resulting in the generation of reactive oxygen species that damage the photosynthetic apparatus. This ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Metribuzin has been shown to have low toxicity in mammals, but it can cause skin and eye irritation upon contact. It is also toxic to aquatic organisms and can persist in soil and water systems for extended periods. Studies have shown that exposure to metribuzin can lead to decreased photosynthetic activity in plants, reduced plant growth, and yield loss.
Avantages Et Limitations Des Expériences En Laboratoire
Metribuzin is a widely used herbicide, and its availability makes it an ideal compound for research studies. Its low toxicity in mammals and its effectiveness in controlling weeds make it a useful tool for investigating the effects of herbicides on the environment. However, its persistence in soil and water systems can make it difficult to control in laboratory experiments.
Orientations Futures
There are several areas of research that can be explored in the future regarding metribuzin. One potential direction is to investigate the impact of metribuzin on non-target organisms, such as soil microorganisms and beneficial insects. Another direction is to study the degradation and metabolism of metribuzin in different soil and water systems to better understand its persistence in the environment. Finally, there is potential for the development of new herbicides that are more effective and less persistent than metribuzin.
Applications De Recherche Scientifique
Metribuzin has been extensively studied for its herbicidal properties and its effects on plants. It has been used in various scientific research studies to investigate the mechanism of action of herbicides and their impact on the environment. Metribuzin has also been used as a model compound to study the degradation and metabolism of herbicides in soil and water systems.
Propriétés
IUPAC Name |
2-N-butan-2-yl-4-N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3N5O/c1-4-6(2)15-8-16-7(14-3)17-9(18-8)19-5-10(11,12)13/h6H,4-5H2,1-3H3,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAUTRGGIVNZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)NC)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-N'-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3911612.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3911626.png)
![5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde semicarbazone](/img/structure/B3911628.png)

![1,1,1-trifluoro-4-[(4-{[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}phenyl)amino]-3-penten-2-one](/img/structure/B3911632.png)

![4-(4-chlorobenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B3911643.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3911651.png)
![1H-imidazol-2-yl[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanone](/img/structure/B3911656.png)

![5-[(5-bromo-2-thienyl)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3911672.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B3911678.png)
![4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate](/img/structure/B3911680.png)
![N-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B3911688.png)